molecular formula C5H12BF3KNO B599350 Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate CAS No. 910251-15-9

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate

Cat. No.: B599350
CAS No.: 910251-15-9
M. Wt: 209.061
InChI Key: SZNBVJYJABBDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate is a chemical compound with the molecular formula C5H12BF3NO.K. It is a boron-containing compound that is commonly used in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate can be synthesized through a multi-step process involving the reaction of boron trifluoride with dimethylaminoethanol, followed by the addition of potassium hydroxide. The reaction conditions typically involve the use of polar solvents such as water, ethanol, or acetone, and the reaction is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of potassium 2-(dimethylamino)ethoxymethyltrifluoroborate involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring the boron group to the palladium catalyst, which then facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of the boron group and the coordination with the palladium catalyst .

Comparison with Similar Compounds

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate can be compared with other boron-containing compounds used in organic synthesis, such as:

    Potassium phenyltrifluoroborate: Similar in reactivity but with different substituents, leading to variations in reaction outcomes.

    Potassium methyltrifluoroborate: Used in similar reactions but with different steric and electronic properties.

    Potassium vinyltrifluoroborate: Used in coupling reactions to form carbon-carbon double bonds.

The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

potassium;2-(dimethylamino)ethoxymethyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BF3NO.K/c1-10(2)3-4-11-5-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNBVJYJABBDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCN(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678471
Record name Potassium {[2-(dimethylamino)ethoxy]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-15-9
Record name Borate(1-), [[2-(dimethylamino)ethoxy]methyl]trifluoro-, potassium, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910251-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium {[2-(dimethylamino)ethoxy]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.